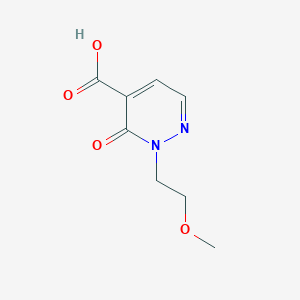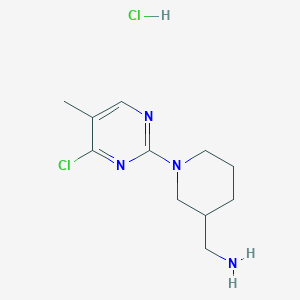![molecular formula C6H7NO B11788386 5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)
5,6-Dihydro-4H-furo[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-furo[2,3-c]pyrrole: is a heterocyclic compound with the molecular formula C6H7NO . It is a fused bicyclic structure containing both furan and pyrrole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with an amine, followed by cyclization to form the fused ring structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydro-4H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is being investigated for its antimicrobial, antifungal, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
- 5,6-Dihydro-4H-thieno[2,3-c]pyrrole
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyridine
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyrimidine
Comparison: Compared to these similar compounds, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is unique due to its furan ring, which imparts distinct chemical and biological properties. The presence of the oxygen atom in the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
5,6-dihydro-4H-furo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 |
Clé InChI |
MIBXBSBCXVVHSU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)
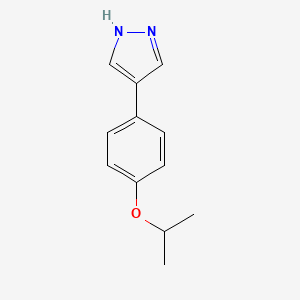
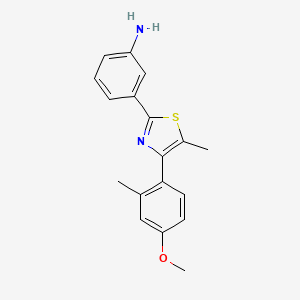

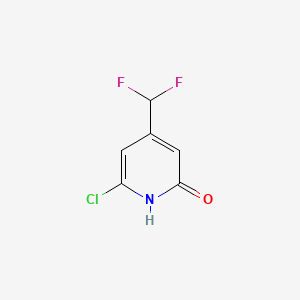



![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
